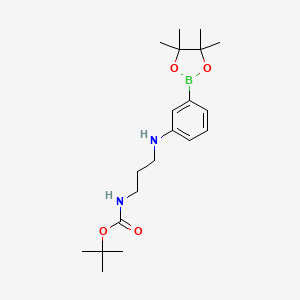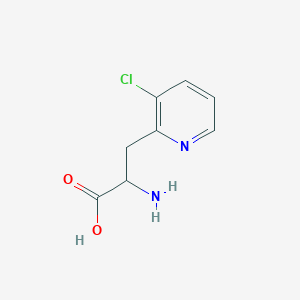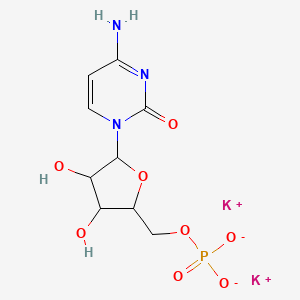
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4S. It is primarily used in proteomics research and has a molecular weight of 389.469 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole ring, making it a valuable molecule in various scientific studies.
Méthodes De Préparation
The synthesis of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and iodine . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound valuable in studying biological systems .
Comparaison Avec Des Composés Similaires
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: This compound has a similar piperazine ring but lacks the phenyl and thiazole groups.
2-aminothiazole-4-phenyl-thiazole-5-carboxylic acid: This compound has a similar thiazole ring but differs in the functional groups attached to it.
The uniqueness of this compound lies in its combination of the piperazine, phenyl, and thiazole rings, which provide distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23N3O4S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(25)22-11-9-21(10-12-22)17-20-14(15(27-17)16(23)24)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,23,24) |
Clé InChI |
PTRZPTMQAPOMFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
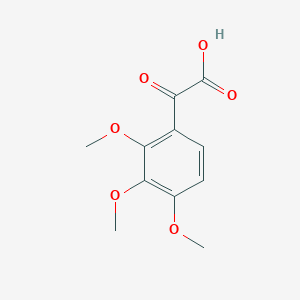
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
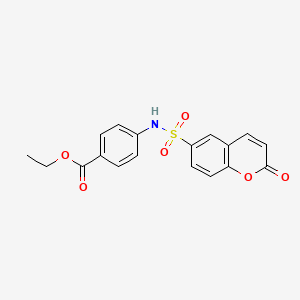
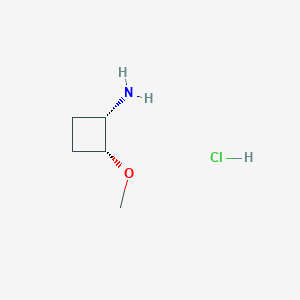
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

